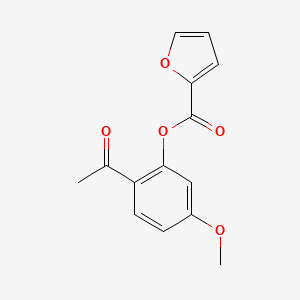![molecular formula C17H15FN2O3S B5868936 isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'ITMC' and is synthesized using a specific method that involves the use of several reagents.
Wirkmechanismus
The mechanism of action of ITMC in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. ITMC has also been shown to inhibit the activity of several kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ITMC has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. In vitro studies have demonstrated its ability to selectively target cancer cells while sparing normal cells. ITMC has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ITMC is its high purity and stability, which makes it suitable for use in various lab experiments. However, the synthesis method involves the use of several reagents, which can be expensive and difficult to handle. Additionally, the mechanism of action of ITMC is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the research and development of ITMC. One area of interest is the optimization of the synthesis method to reduce the cost and improve the scalability of the process. Another direction is the development of novel derivatives of ITMC with improved anticancer activity and selectivity. Additionally, further studies are needed to understand the molecular mechanisms of ITMC and its potential applications in other fields, such as materials science and analytical chemistry.
Synthesemethoden
The synthesis of ITMC involves the reaction of 2-fluorobenzoyl chloride with 3-methyl-2-thiophenecarboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with isopropylamine and cyanogen bromide to obtain the final product, ITMC. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ITMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ITMC has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, ITMC has been used as a precursor for the synthesis of novel materials with unique properties. In analytical chemistry, ITMC has been used as a reagent for the determination of various analytes in complex matrices.
Eigenschaften
IUPAC Name |
propan-2-yl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-9(2)23-17(22)14-10(3)12(8-19)16(24-14)20-15(21)11-6-4-5-7-13(11)18/h4-7,9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBQJKNUZNVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-cyano-5-{[(2-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)

![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)


![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)

![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)